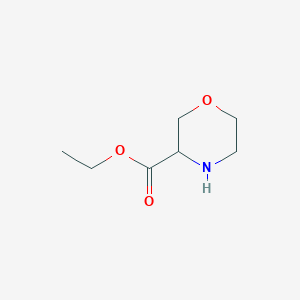![molecular formula C15H14ClN3O B2914937 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole CAS No. 838906-11-9](/img/structure/B2914937.png)
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .
Molecular Structure Analysis
Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are stable compounds and are difficult to cleave. They act as isosteres of amide, ester, and carboxylic acid .
科学的研究の応用
Synthesis and Characterization
- The compound has been used in the synthesis of various derivatives, such as 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, which show potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981).
- Another study focused on the synthesis of sulfur-containing 1,2,4-triazole derivatives for potential pharmacological activity, starting from compounds like 4-Chloro-phenol and Ethylbromoacetate (Rao et al., 2014).
Chemical Interactions and Properties
- Research into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including variants of ethyl 2-triazolyl-2-oxoacetate, has been conducted to understand their self-assembled structures and interactions (Ahmed et al., 2020).
- Studies on half-sandwich Ruthenium(II) complexes with triazole-based ligands have explored their structural aspects and catalytic properties, highlighting the relevance of triazole derivatives in catalysis and material science (Saleem et al., 2013).
Pharmacological and Biological Activity
- Investigations into the antimicrobial activities of new 1,2,4-triazole derivatives show the biological potential of these compounds in fighting various microorganisms (Bektaş et al., 2007).
- A study on the synthesis and biological activity of 2-hetarylmethyl-4-(4-hetarylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated their antimicrobial, anti-lipase, and antiurease activities, further underlining the diverse biological applications of triazole derivatives (Özil et al., 2015).
Coordination Chemistry and Metal Complexes
- Research on 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands has delved into their protonation and metal complex formation, contributing to the understanding of coordination chemistry (Stucky et al., 2008).
- Studies on triazole metal-based complexes have shown their potential as antibacterial and antifungal agents, which is significant for medical and pharmaceutical applications (Sumrra et al., 2017).
作用機序
Target of Action
Similar compounds have been reported to exhibit herbicidal and antimicrobial activities , suggesting that the targets could be enzymes or proteins essential for the growth and survival of plants and microorganisms.
Mode of Action
Based on its structural similarity to other phenoxy herbicides , it might interfere with plant growth hormones, leading to uncontrolled and disorganized growth, ultimately causing the death of the plant. In the case of antimicrobial activity, it could potentially interfere with essential biochemical processes in the microorganism, leading to its death .
Biochemical Pathways
Phenoxy herbicides are known to affect the auxin signaling pathway in plants .
Pharmacokinetics
Similar compounds are generally absorbed through the leaves in plants and can be distributed throughout the plant via the vascular system . In microorganisms, these compounds could potentially enter the cells through passive diffusion or active transport mechanisms .
Result of Action
The result of the action of this compound is likely to be the death of the target organisms (plants or microorganisms) due to disruption of essential biochemical processes . In plants, this could manifest as uncontrolled and disorganized growth, while in microorganisms, it could lead to metabolic disruption and cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, the compound’s activity might be affected by the pH of the soil in which the target plants are growing. Similarly, the presence of other chemicals could potentially interfere with the compound’s activity or stability .
Safety and Hazards
特性
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-11-10-12(6-7-13(11)16)20-9-8-19-15-5-3-2-4-14(15)17-18-19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJARAKHOQUBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


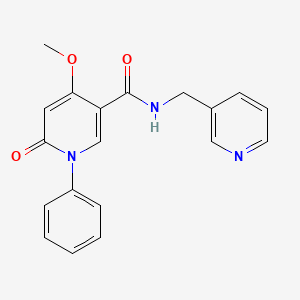
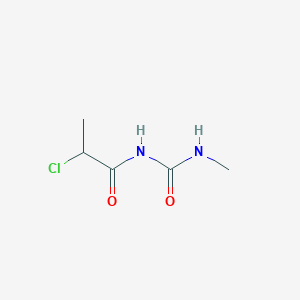
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)
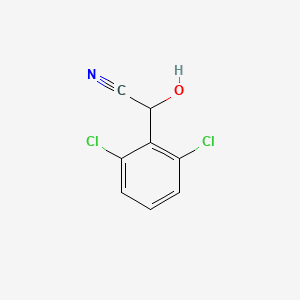
![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)
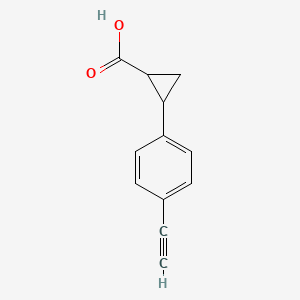
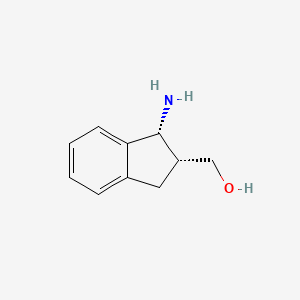
![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)
